molecular formula C10H8N2O4S B277377 Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate

Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate

Cat. No.: B277377
M. Wt: 252.25 g/mol
InChI Key: FCCVBBIYRBGNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate is a substituted benzoate ester featuring a nitro group at the 3-position and a cyanosulfanyl (-S-C≡N) group at the 4-position. The cyanosulfanyl group introduces unique electronic and steric effects, influencing reactivity, hydrogen bonding, and molecular packing in crystalline states .

Properties

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

ethyl 3-nitro-4-thiocyanatobenzoate

InChI

InChI=1S/C10H8N2O4S/c1-2-16-10(13)7-3-4-9(17-6-11)8(5-7)12(14)15/h3-5H,2H2,1H3

InChI Key

FCCVBBIYRBGNKW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)SC#N)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)SC#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, focusing on substituent groups and their implications:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Functional Features
Ethyl 4-(cyanosulfanyl)-3-nitrobenzoate -S-C≡N C₁₀H₈N₂O₄S 252.25 (calculated) Strong electron-withdrawing groups (NO₂, -S-C≡N) enhance electrophilicity
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate -NH-C₆H₁₁ C₁₅H₂₀N₂O₄ 292.33 Bulky cyclohexylamino group increases steric hindrance, slowing reaction kinetics
Ethyl 4-(methylamino)-3-nitrobenzoate -NH-CH₃ C₁₀H₁₂N₂O₄ 224.21 Methylamino group improves solubility in polar solvents
Ethyl 3-nitrobenzoate -H (3-NO₂) C₉H₉NO₄ 195.17 Simpler structure with no 4-substituent; lower molecular weight
Ethyl 4-nitrobenzoate -NO₂ C₉H₉NO₄ 195.17 Nitro group at 4-position alters electronic distribution

Physical and Chemical Properties

  • Solubility: Nitrobenzoates (e.g., Ethyl 3-nitrobenzoate) are insoluble in water but soluble in ethanol and ethyl acetate . Methylamino-substituted derivatives show enhanced solubility in polar solvents like DMSO .

Research Findings and Trends

  • Electrophilic Substitution: The nitro group directs incoming nucleophiles to the para position, but steric effects from substituents (e.g., cyclohexylamino) can hinder reactivity .

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